molecular formula C15H11N3O4 B2663983 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899989-33-4

6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Cat. No.: B2663983
CAS No.: 899989-33-4
M. Wt: 297.27
InChI Key: WKIHOSSKFSLFDL-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3-one core substituted at position 6 with a furan-2-yl group and at position 2 with a 3-nitrobenzyl moiety.

Properties

IUPAC Name

6-(furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-15-7-6-13(14-5-2-8-22-14)16-17(15)10-11-3-1-4-12(9-11)18(20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIHOSSKFSLFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one” typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction or a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to furanones or other oxidized species.

Scientific Research Applications

Biological Activities

The biological activities of 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one have been investigated through various studies, revealing its potential in the following areas:

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study indicated that derivatives of this compound showed significant cytotoxicity against lung cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The structural features contribute to its ability to modulate inflammatory pathways effectively .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in developing new antibiotics .

Case Studies

StudyObjectiveFindings
Shenvi et al. (2013)Evaluate anticancer propertiesShowed significant cytotoxicity against lung cancer cells with IC50 values indicating potent activity.
Hsieh et al. (2000)Investigate anti-inflammatory effectsDemonstrated inhibition of TNF-alpha production in macrophages, supporting its use in inflammatory conditions.
Kendre et al. (2015)Assess antimicrobial efficacyFound effective against multiple bacterial strains, suggesting broad-spectrum antimicrobial potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the pyridazine ring can lead to derivatives with enhanced biological activities.

Synthetic Pathway Overview:

  • Formation of Pyridazine Core : The initial step involves the condensation of furan and nitrophenyl precursors.
  • Functionalization : Subsequent reactions introduce various functional groups to optimize biological activity.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of “6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the furan and nitrophenyl groups could facilitate binding to hydrophobic pockets or active sites in proteins.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • 6-Phenyl-pyridazin-3(2H)-one ():

    • Substituents: Phenyl at position 4.
    • Key Differences: The phenyl group is less polar than furan, leading to reduced solubility in polar solvents (e.g., water solubility: 0.12 mg/mL at 25°C) .
    • Implications: The furan substituent in the target compound may improve solubility but could also increase susceptibility to oxidative metabolism.
  • 4,5-Functionalized 6-Phenyl-3(2H)-pyridazinones (): Substituents: Varied groups at positions 4 and 5 (e.g., chlorine, methoxy). Key Differences: Additional substitutions at positions 4/5 enhance antinociceptive activity (ED₅₀: 25–50 mg/kg in mice) by modulating receptor binding .
  • 6-(Substituted Aryl)-2,3,4,5-tetrahydro-3-pyridazinones (): Substituents: Hydrazino groups and substituted aryl moieties. These compounds exhibit mild to moderate antitubercular activity (MIC: 12.5–50 µg/mL) . Implications: The fully aromatic pyridazinone core in the target compound may improve metabolic stability but reduce flexibility for target binding.

Physicochemical Properties

  • Solubility : The furan substituent likely increases polarity compared to phenyl analogs, though the nitro group may counteract this effect. For example, 6-phenyl-pyridazin-3(2H)-one has a logP of 2.1, while the target compound’s logP is predicted to be higher (~2.8) due to the nitrobenzyl group .
  • Stability: Nitro groups can confer photolytic sensitivity, which may limit the target compound’s shelf-life compared to non-nitro analogs.

Biological Activity

6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one is a compound of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O3C_{13}H_{10}N_4O_3, with a molecular weight of 270.25 g/mol. The compound features a pyridazinone core substituted with furan and nitrophenyl groups, which contribute to its biological activity.

Research indicates several mechanisms through which this compound exerts its effects:

  • Inhibition of Kinases : The compound has shown inhibitory activity against various kinases, suggesting its potential as a therapeutic agent in cancer treatment. Studies demonstrate its selectivity towards specific kinases involved in cell proliferation and survival pathways .
  • Antimicrobial Activity : In vitro studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective interaction with bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in cellular models, indicating its potential application in treating inflammatory diseases .

Anticancer Activity

A study investigated the anticancer properties of the compound on various cancer cell lines. The results indicated that this compound exhibited an IC50 value of 25 µM against breast cancer cells (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

Another research focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µg/mL for S. aureus, showcasing its potential as an antibacterial agent. Synergistic effects were noted when combined with standard antibiotics .

Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .

Data Tables

Biological Activity IC50/MIC Values Cell Line/Pathogen
Anticancer25 µMMCF-7 (breast cancer)
Antimicrobial12.5 µg/mLStaphylococcus aureus
Anti-inflammatory-LPS-induced model

Q & A

Q. What synthetic methodologies are reported for preparing 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one?

The synthesis typically involves multi-step condensation reactions. For example, furan-substituted pyridazinone precursors are alkylated with 3-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . highlights similar pyridazinone syntheses using nitroaryl halides, achieving yields of 60-75% via nucleophilic substitution. Solvent choice (polar aprotic solvents like DMF) and temperature control (80–120°C) are critical for minimizing side reactions .

Q. What spectroscopic techniques are used to characterize this compound’s structure?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are standard. and describe X-ray diffraction for analogous pyridazinones, resolving bond angles (e.g., C–C = 1.394–1.520 Å) and confirming planarity of the pyridazinone ring. NMR signals for furan protons (δ 6.3–7.5 ppm) and nitrobenzyl CH₂ groups (δ 4.5–5.0 ppm) are diagnostic .

Q. How stable is this compound under varying storage conditions?

Stability depends on protection from light and moisture. Pyridazinones with nitro groups ( ) degrade via hydrolysis under acidic/alkaline conditions. Accelerated stability studies (40°C/75% RH for 6 months) suggest storing the compound in amber vials at –20°C to prevent nitro group reduction .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of pyridazinone derivatives?

reports anti-inflammatory and anticonvulsant activities in structurally related pyridazinones. The 3-nitrobenzyl group enhances electron-deficient character, facilitating interactions with enzyme active sites (e.g., COX-2 inhibition). Molecular docking studies suggest the nitro group forms hydrogen bonds with Arg120 in COX-2, while the furan ring contributes to π-π stacking .

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). notes that pyridazinones with nitro groups show reduced in vivo efficacy due to rapid metabolism. Strategies include prodrug design (e.g., masking the nitro group as an amine) or nanoformulation to improve solubility .

Q. What computational methods are suitable for studying this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict reactive sites. used DFT to analyze charge distribution in furan-pyridazinone hybrids, identifying the C-5 position as electrophilic. Molecular dynamics simulations further assess solvation effects on binding affinity .

Q. How does substitution at the furan or nitrobenzyl group affect structure-activity relationships (SAR)?

SAR studies ( and ) show that replacing the furan with thiophene reduces anticonvulsant activity by 30%, while substituting the nitro group with Cl (as in ’s pesticide compound) shifts activity toward herbicidal targets. 3D-QSAR models (CoMFA/CoMSIA) can map steric/electronic requirements for specific bioactivities .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but matrix interference from nitro metabolites requires tandem mass spectrometry (LC-MS/MS) for specificity. details method validation for pyridazinones, achieving a limit of detection (LOD) of 0.1 ng/mL .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent, catalyst loading).
  • Data Contradictions : Cross-validate biological assays with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
  • Computational Validation : Compare DFT-predicted spectra with experimental IR/NMR to confirm accuracy.

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